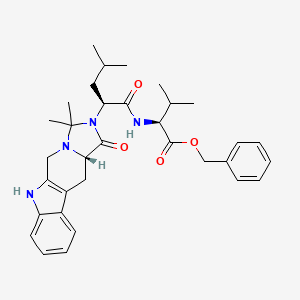
Antitumor agent-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-2 is a promising compound in the field of oncology, known for its potent antitumor properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy. Its unique chemical structure allows it to interact with specific molecular targets, leading to the suppression of tumor growth and proliferation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-2 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the compound’s antitumor activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical modifications.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s consistency and potency.
Análisis De Reacciones Químicas
Types of Reactions: Antitumor agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, which can enhance the compound’s stability and activity.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties and enhance its efficacy.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions often involve acidic or basic environments to facilitate the reaction.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions, often under mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that contribute to its overall antitumor activity.
Aplicaciones Científicas De Investigación
Antitumor agent-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
The mechanism of action of antitumor agent-2 involves its interaction with specific molecular targets within cancer cells. It binds to and inhibits the activity of key enzymes and proteins involved in cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth. The compound also disrupts the signaling pathways that promote cancer cell survival, further enhancing its antitumor effects.
Comparación Con Compuestos Similares
Antitumor agent-1: Known for its broad-spectrum antitumor activity but with higher toxicity.
Antitumor agent-3: Exhibits similar efficacy but with a different mechanism of action.
Antitumor agent-4: Less potent but with fewer side effects.
Uniqueness of Antitumor Agent-2: this compound stands out due to its balanced profile of high efficacy and relatively low toxicity. Its unique chemical structure allows for selective targeting of cancer cells, minimizing damage to healthy tissues. This makes it a promising candidate for further development and clinical application.
Propiedades
Fórmula molecular |
C33H42N4O4 |
|---|---|
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[[(2S)-2-[(15S)-12,12-dimethyl-14-oxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-4-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C33H42N4O4/c1-20(2)16-27(30(38)35-29(21(3)4)32(40)41-19-22-12-8-7-9-13-22)37-31(39)28-17-24-23-14-10-11-15-25(23)34-26(24)18-36(28)33(37,5)6/h7-15,20-21,27-29,34H,16-19H2,1-6H3,(H,35,38)/t27-,28-,29-/m0/s1 |
Clave InChI |
HAPJKINXPAVZDU-AWCRTANDSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC1=CC=CC=C1)N2C(=O)[C@@H]3CC4=C(CN3C2(C)C)NC5=CC=CC=C45 |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OCC1=CC=CC=C1)N2C(=O)C3CC4=C(CN3C2(C)C)NC5=CC=CC=C45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





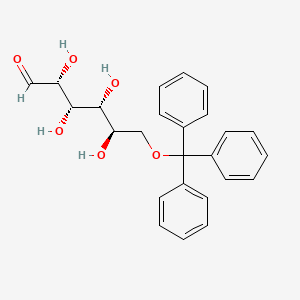


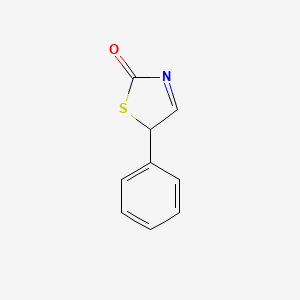
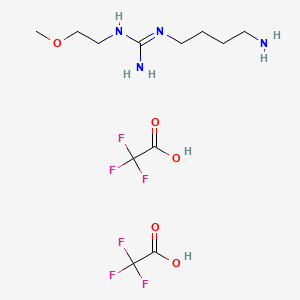
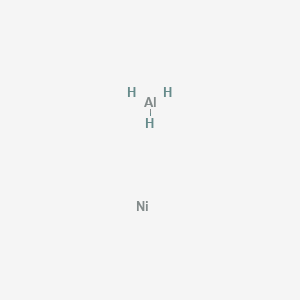


![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)
![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)

